Methadone hydrobromide
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Overview
Description
Methadone hydrobromide is a synthetic opioid analgesic used primarily for the management of severe pain and for the treatment of opioid dependence. It is a salt form of methadone, which is known for its long duration of action and unique pharmacological profile. This compound works by mimicking the effects of endogenous opioids in the body, providing pain relief and reducing withdrawal symptoms in individuals with opioid addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methadone hydrobromide is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane in the presence of a base to form methadone. This is followed by the addition of hydrobromic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product through recrystallization from a mixture of methanol and ether to obtain high-purity this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Methadone hydrobromide undergoes various chemical reactions, including:
Oxidation: Methadone can be oxidized to form methadone N-oxide.
Reduction: Reduction reactions can convert methadone to its corresponding alcohol.
Substitution: Methadone can undergo substitution reactions, such as the replacement of the bromide ion with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Methadone N-oxide.
Reduction: Methadone alcohol.
Substitution: Various substituted methadone derivatives
Scientific Research Applications
Methadone hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on opioid receptors and neurotransmitter systems.
Medicine: Extensively researched for its use in pain management and opioid addiction treatment.
Industry: Utilized in the production of pharmaceutical formulations for pain relief and addiction therapy .
Mechanism of Action
Methadone hydrobromide exerts its effects primarily through agonism at the µ-opioid receptor. It also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin and norepinephrine. These actions contribute to its analgesic properties and its ability to reduce opioid withdrawal symptoms. The molecular targets include the µ-opioid receptor, NMDA receptor, and monoamine transporters .
Comparison with Similar Compounds
Methadone hydrobromide is compared with other opioid analgesics such as:
Morphine: Methadone has a longer duration of action and a different receptor binding profile.
Hydrocodone: Methadone is more potent and has a longer half-life.
Buprenorphine: Methadone is a full agonist at the µ-opioid receptor, while buprenorphine is a partial agonist .
Uniqueness: this compound’s unique combination of µ-opioid receptor agonism, NMDA receptor antagonism, and monoamine reuptake inhibition sets it apart from other opioids, making it particularly effective for managing severe pain and opioid dependence .
Biological Activity
Methadone hydrobromide is a synthetic opioid primarily used in the treatment of chronic pain and opioid use disorder. Its biological activity is characterized by its interaction with various receptors, pharmacokinetic properties, and its metabolism, which significantly influence its therapeutic effects and side effects.
Methadone primarily acts as an agonist at the μ-opioid receptor, similar to other opioids. However, it also exhibits antagonistic properties at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its effectiveness in managing neuropathic pain and reducing opioid cravings in dependent individuals .
Key Receptor Interactions:
- μ-opioid receptor : Responsible for analgesic effects.
- NMDA receptor : Involved in pain modulation and may help prevent tolerance development.
- α3β4 neuronal nicotinic acetylcholine receptor : Methadone acts as a noncompetitive antagonist at this receptor, which may influence its effects on addiction and withdrawal .
Pharmacokinetics
This compound is well-absorbed when taken orally, with high bioavailability. Its pharmacokinetic profile is marked by significant interindividual variability:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 to 5 hours post-administration.
- Distribution : High protein binding (60-90%), primarily to α1-acid glycoprotein.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4, CYP2B6, CYP2D6), leading to various metabolites .
- Half-life : Varies widely (15 to 60 hours), necessitating careful dosage adjustments during maintenance therapy .
Biological Effects
Methadone's biological activity extends beyond pain relief and includes various physiological effects:
- Analgesia : Effective for both acute and chronic pain management.
- Sedation and Respiratory Depression : Common side effects due to its action on opioid receptors.
- Tolerance and Dependence : Prolonged use can lead to tolerance, requiring higher doses for the same effect, and potential withdrawal symptoms upon cessation .
Case Studies
Several studies have demonstrated the efficacy of methadone in different clinical settings:
- Chronic Pain Management :
- Opioid Use Disorder Treatment :
Research Findings
Recent research highlights the complexity of methadone's pharmacological profile:
Properties
CAS No. |
23142-53-2 |
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Molecular Formula |
C21H28BrNO |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChI Key |
FSICAXDYXLRLRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Origin of Product |
United States |
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